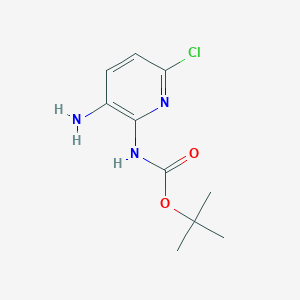

(3-Amino-6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester

Übersicht

Beschreibung

(3-Amino-6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(3-Amino-6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester, with the CAS number 1017782-11-4, has garnered attention in the scientific community for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 243.69 g/mol. The following sections detail its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves various chemical reactions, often utilizing tert-butyl carbamate as a precursor. The compound can be synthesized through a series of steps that typically involve the use of reagents such as n-butyllithium and carbon dioxide under controlled conditions to ensure high yields and purity .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1017782-11-4 |

| Molecular Formula | C10H14ClN3O2 |

| Molecular Weight | 243.69 g/mol |

| Purity | Minimum 98% |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, research indicates that certain derivatives exhibit selective activity against Chlamydia trachomatis, a prevalent sexually transmitted infection. These compounds demonstrated the ability to inhibit bacterial growth without affecting host cell viability, suggesting a promising avenue for drug development targeting chlamydial infections .

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. A study reported that related pyridine derivatives exhibited cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism appears to involve induction of apoptosis and disruption of cellular proliferation pathways .

Case Studies

- Chlamydial Infections : A study evaluated several pyridine derivatives, including those related to this compound, for their antichlamydial activity. The results indicated that these compounds could significantly impair the formation of infectious elementary bodies in C. trachomatis without harming mammalian cells, highlighting their selective toxicity .

- Cancer Cell Lines : Another investigation focused on the cytotoxic effects of pyridine derivatives on cancer cell lines. The study found that specific modifications to the chemical structure enhanced the compounds' efficacy against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Bacterial Growth : The compound may interfere with essential bacterial processes, potentially targeting specific enzymes or pathways critical for Chlamydia survival.

- Induction of Apoptosis : In cancer cells, it appears that these compounds can activate apoptotic pathways, leading to programmed cell death.

Table 2: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. (3-Amino-6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester has been investigated for its potential use in cancer therapies. For instance, research published in Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines, suggesting a mechanism involving the modulation of apoptosis pathways .

Enzyme Inhibition

The compound has been explored as an inhibitor of specific enzymes relevant in disease pathways. For example, it has shown promise in inhibiting acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Case Study: Drug Development

A notable case study involved the synthesis of this compound and its derivatives, which were tested for their efficacy against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, paving the way for further development into potential therapeutic agents .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to interact with biological systems can be harnessed to create more effective pest control agents that target specific pests while minimizing environmental impact.

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations without adversely affecting beneficial insects. This highlights its potential as an eco-friendly alternative in agricultural practices.

Material Science

Polymer Synthesis

The compound's reactivity allows it to be utilized in synthesizing new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Composite Materials

Research involving the integration of this compound into composite materials demonstrated improved performance characteristics compared to traditional polymers. These advancements suggest potential applications in industries requiring durable and lightweight materials.

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Significant inhibition of cancer cell lines |

| Enzyme inhibition | Potential treatment for neurodegenerative diseases | |

| Agricultural Applications | Pesticide development | Effective pest control with minimal environmental impact |

| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |

Eigenschaften

IUPAC Name |

tert-butyl N-(3-amino-6-chloropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,12H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQDJVCVHQSFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201190270 | |

| Record name | 1,1-Dimethylethyl N-(3-amino-6-chloro-2-pyridinyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-11-4 | |

| Record name | 1,1-Dimethylethyl N-(3-amino-6-chloro-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(3-amino-6-chloro-2-pyridinyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.